5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate
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Overview
Description
5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate is a chemical compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate typically involves a multi-step process. One common method includes the esterification of 5-oxopentanoic acid with 2-hydroxyethyl 2-methylacrylate. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate involves its interaction with specific molecular targets. The ester and ether groups in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxopentanoate: A simpler ester with similar reactivity but lacking the ether group.
Ethyl 2-methylacrylate: Contains the 2-methylacryloyl group but lacks the additional ester and ether functionalities.
Uniqueness
5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate is unique due to its combination of ester and ether groups, which confer distinct reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Properties
CAS No. |
64680-77-9 |
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Molecular Formula |
C11H15O6- |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
5-[2-(2-methylprop-2-enoyloxy)ethoxy]-5-oxopentanoate |
InChI |
InChI=1S/C11H16O6/c1-8(2)11(15)17-7-6-16-10(14)5-3-4-9(12)13/h1,3-7H2,2H3,(H,12,13)/p-1 |
InChI Key |
JOSWJHAQGUOYOR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
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